molecular formula C11H13NO2 B6256229 methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate CAS No. 185212-39-9

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B6256229
CAS RN: 185212-39-9
M. Wt: 191.2
InChI Key:
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Description

“Methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

Indole derivatives can be prepared by various methods. For instance, methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . In the synthesis of indole moieties in alkaloids, the Fischer indole cyclization is often used .


Chemical Reactions Analysis

Indole derivatives are involved in a variety of chemical reactions. For example, the Fischer indole cyclization of certain compounds in the presence of glacial AcOH and a concentrated HCl mixture can afford 1-ketotetrahydrocarbazole .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on the development of new synthesis methods and the exploration of the therapeutic potential of “methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate” and related compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-methyl-1H-indole-3-carboxylic acid", "Methylamine", "Sodium cyanoborohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-indole-3-carboxylic acid (1.0 g, 5.5 mmol) in methanol (20 mL) and add methylamine (0.5 mL, 10.0 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add sodium cyanoborohydride (0.5 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the final product, methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate (0.8 g, 70% yield)." ] }

CAS RN

185212-39-9

Product Name

methyl 5-methyl-2,3-dihydro-1H-indole-2-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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